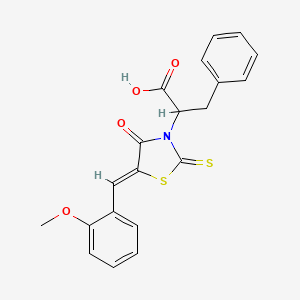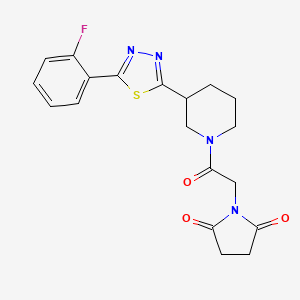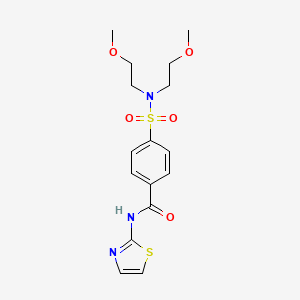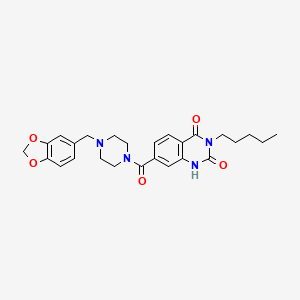
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole (EMBO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. EMBO belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to possess several biochemical and physiological effects. It has been reported to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to possess potent antimicrobial activity against several bacterial and fungal strains. Additionally, 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been reported to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in biological assays. Additionally, 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can be toxic at high concentrations, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole. One potential direction is to investigate its potential use as an anticancer agent. Several studies have reported its potent activity against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential use as an antimicrobial agent. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to possess potent activity against several bacterial and fungal strains, and further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, further studies are needed to investigate the potential use of 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole as an anti-inflammatory agent and its potential use in the treatment of other diseases.
Métodos De Síntesis
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can be synthesized by the reaction of 4-ethoxybenzohydrazide with acetic anhydride and sulfuric acid, followed by treatment with methyl iodide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. Several studies have reported its anticancer, antimicrobial, and anti-inflammatory activities. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to possess potent antioxidant properties and can protect against oxidative stress-induced damage.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-3-18-10-6-4-9(5-7-10)11-15-13(20-17-11)12-14-8(2)16-19-12/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODWDPSUOKQDGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2354618.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)
![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)
![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)




